Methyl 3-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)thiophene-2-carboxylate
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Overview
Description
METHYL 3-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a morpholinomethyl group, an anilino carbonyl group, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the morpholinomethyl aniline intermediate, followed by its reaction with thiophene carboxylate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
METHYL 3-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 3-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholinomethyl aniline derivatives and thiophene carboxylates. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
METHYL 3-({[4-(MORPHOLINOMETHYL)ANILINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 3-[[4-(morpholin-4-ylmethyl)phenyl]carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H21N3O4S/c1-24-17(22)16-15(6-11-26-16)20-18(23)19-14-4-2-13(3-5-14)12-21-7-9-25-10-8-21/h2-6,11H,7-10,12H2,1H3,(H2,19,20,23) |
InChI Key |
JYHZOJJTCUGPSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
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